2-((2-Bromophenoxy)methyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-bromophenoxy)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVLSMPTXATIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640723 | |
| Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016531-68-2 | |
| Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Bromophenoxy Methyl Pyridine and Analogous Compounds
Strategies for Constructing the Core Pyridine (B92270) Nucleus
Classical and Named Reactions in Pyridine Synthesis
Several classical named reactions provide reliable routes to substituted pyridines. These methods typically involve the condensation of carbonyl compounds with a nitrogen source.
Hantzsch Pyridine Synthesis: This multicomponent reaction, first reported by Arthur Rudolf Hantzsch in 1881, involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently aromatized to the corresponding pyridine. wikipedia.org
Kröhnke Pyridine Synthesis: Developed by Fritz Kröhnke, this method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com The reaction proceeds through a Michael addition followed by cyclization and aromatization to yield 2,4,6-trisubstituted pyridines. wikipedia.orgmdpi.com This method is known for its mild reaction conditions and often high yields. wikipedia.orgnih.gov
Bohlmann-Rahtz Pyridine Synthesis: This two-step process begins with the Michael addition of an enamine to an ethynylketone, forming an aminodiene intermediate. Subsequent heat-induced cyclodehydration yields 2,3,6-trisubstituted pyridines. youngin.comthieme-connect.com The reaction is highly regioselective. youngin.comthieme-connect.com
Table 1: Overview of Classical Pyridine Syntheses
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia/Ammonium Acetate | Forms 1,4-dihydropyridine intermediate; requires subsequent oxidation. wikipedia.org |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate | Mild conditions; high yields for polysubstituted pyridines. wikipedia.orgdrugfuture.com |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Two-step process; highly regioselective for 2,3,6-trisubstitution. youngin.comthieme-connect.com |
Advanced Annulation and Cyclization Approaches
Modern organic synthesis has introduced more sophisticated methods for pyridine ring construction, often employing transition metal catalysis and cycloaddition strategies.
Diels-Alder and Aza-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with a dienophile is a powerful tool for forming six-membered rings. In the context of pyridine synthesis, aza-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, are particularly relevant. For instance, vinylallenes can undergo cycloaddition with sulfonyl cyanides to produce highly substituted pyridines. organic-synthesis.com
Transition-Metal-Catalyzed Cycloadditions: Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as an efficient method for constructing pyridine derivatives. capes.gov.br This approach offers a straightforward route to multi-substituted pyridines. capes.gov.br
Annulation of Enyne-Amides: Silver(I)-catalyzed tandem reactions of enyne-amides with enaminones provide a pathway to furo[2,3-b]pyridines, demonstrating a modern annulation strategy. rsc.org This reaction proceeds through a cycloisomerization/[4+2] annulation process. rsc.org
Copper-Catalyzed Arylation: A direct C-H arylation of pyridine N-oxides with arylboronic esters can be achieved using a copper catalyst. rsc.org This method provides a one-pot synthesis of 2-arylpyridines. rsc.org
Green Chemistry Principles in Pyridine Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. This includes the use of alternative energy sources like microwave irradiation and ultrasound.
Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields.
Microwave-Assisted Bohlmann-Rahtz Synthesis: A one-pot, microwave-assisted Bohlmann-Rahtz synthesis allows for the rapid and efficient preparation of tri- and tetrasubstituted pyridines. youngin.comorganic-chemistry.org This method can reduce reaction times to as little as 10-20 minutes at 170°C, with yields of up to 98% in polar solvents like DMSO. youngin.comorganic-chemistry.org Solvent-free conditions are also possible under microwave irradiation. organic-chemistry.org
Microwave-Promoted Hantzsch Synthesis: The Hantzsch synthesis of acridinediones, a type of fused pyridine, can be efficiently carried out under solvent- and catalyst-free conditions using microwave irradiation, with reaction times of 3-8 minutes and yields of 81-97%. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Bohlmann-Rahtz | Conventional | Hours to days | Good | youngin.com |
| Bohlmann-Rahtz | Microwave | 10-20 minutes | Up to 98% | youngin.comorganic-chemistry.org |
| Hantzsch (Acridinediones) | Conventional | Several hours | Lower | researchgate.net |
| Hantzsch (Acridinediones) | Microwave | 3-8 minutes | 81-97% | researchgate.net |
Ultrasonic irradiation provides an alternative energy source that can promote chemical reactions through acoustic cavitation.
Ultrasound-Assisted Hantzsch Synthesis: The synthesis of 1,4-dihydropyridines via the Hantzsch reaction can be significantly accelerated under ultrasonic irradiation. wikipedia.org In some cases, using aqueous micelles as the reaction medium under ultrasound can lead to product yields of up to 96%. wikipedia.org
Ultrasound in Multicomponent Reactions: Ultrasound has been successfully applied to the one-pot, four-component synthesis of 2-amino-3-cyanopyridines at room temperature, demonstrating its utility in constructing complex heterocyclic systems under mild conditions. masterorganicchemistry.com The use of ultrasound can lead to higher yields and shorter reaction times compared to conventional methods. rsc.org
Formation of Carbon-Oxygen Bonds for the Phenoxy Moiety
The ether linkage in 2-((2-Bromophenoxy)methyl)pyridine is typically formed through nucleophilic substitution reactions. The Williamson ether synthesis and the Ullmann condensation are two of the most prominent methods for this transformation.
Williamson Ether Synthesis: This classic reaction involves the SN2 reaction between an alkoxide and an alkyl halide. rsc.orgacs.org For the synthesis of the target compound, this would involve the reaction of 2-bromophenoxide with 2-(bromomethyl)pyridine (B1332372) or 2-(chloromethyl)pyridine (B1213738). The reaction is typically carried out in a polar aprotic solvent. mdpi.comchem-station.com Phase-transfer catalysis can be employed to enhance the reaction rate, particularly when dealing with reactants in different phases. capes.gov.brrsc.org The Williamson ether synthesis works best with primary alkyl halides to avoid competing elimination reactions. acs.org
Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction that converts aryl halides to aryl ethers. mdpi.com This method is particularly useful for forming diaryl ethers. In the context of the target molecule, this could involve the reaction of 2-bromophenol (B46759) with a suitable 2-pyridyl halide in the presence of a copper catalyst. mdpi.com Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, but modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. mdpi.com
Table 3: Key Methods for C-O Bond Formation
| Reaction | Reactants | Key Features |
|---|---|---|
| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | SN2 mechanism; best for primary halides; can be enhanced by phase-transfer catalysis. rsc.orgacs.orgrsc.org |
| Ullmann Condensation | Aryl Halide, Alcohol/Phenol (B47542) | Copper-catalyzed; suitable for aryl ether formation; modern methods use soluble catalysts. mdpi.com |
Etherification Reactions
The formation of the ether linkage in this compound is a critical step in its synthesis, typically achieved through nucleophilic substitution reactions. The two most prominent methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. chem-station.com The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide ion. masterorganicchemistry.comyoutube.com In the context of synthesizing the target molecule, this would typically involve the reaction of the sodium or potassium salt of 2-bromophenol with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. masterorganicchemistry.comyoutube.comlibretexts.org The alkoxide is generated by treating the phenol with a strong base, such as sodium hydride (NaH). youtube.comlibretexts.org For the reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. chem-station.commasterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Type |
| 2-Bromophenol | 2-(Chloromethyl)pyridine | NaH | DMF, Acetonitrile | Williamson Ether Synthesis |
| 2-Pyridylmethanol | 1-Bromo-2-iodobenzene | CuI, Ligand | Acetonitrile | Ullmann Condensation |
The Ullmann condensation , and its more modern variations, provides an alternative and powerful route to diaryl ethers, which are structurally related to the target compound. acs.orgtandfonline.comrsc.org Classically, this reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. rsc.org Significant advancements have led to milder reaction conditions, often employing catalytic amounts of copper(I) salts, such as copper(I) oxide or copper(I) iodide, in the presence of a base like cesium carbonate and a suitable ligand. acs.orgorganic-chemistry.orgacs.org These improved methods can tolerate a wide range of functional groups and can be effective even with sterically hindered reactants. acs.orgorganic-chemistry.org The synthesis of this compound via an Ullmann-type reaction would involve coupling 2-bromophenol with a suitable 2-pyridylmethoxide precursor, or more commonly, coupling 2-pyridylmethanol with an activated 2-bromophenyl halide.
Selective Phenol Functionalization
The synthesis of the target molecule requires the selective use of 2-bromophenol as a key building block. Phenols, in general, are versatile substrates in organic synthesis due to the reactivity of the hydroxyl group. nih.gov The hydroxyl group of a phenol can be readily deprotonated to form a phenoxide, a potent nucleophile for etherification reactions like the Williamson synthesis. masterorganicchemistry.comyoutube.com
The strategic functionalization of phenols is crucial for building molecular complexity. In the synthesis of analogous compounds, the phenolic ring can be substituted with various functional groups that can influence the compound's properties. The electronic nature of these substituents can affect the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide. For instance, electron-withdrawing groups can increase the acidity of the phenol, while electron-donating groups can enhance the nucleophilicity of the phenoxide.
Introduction and Functionalization of Halogen Substituents
The bromine atom on the phenoxy ring of this compound is a key feature. Its introduction and the regioselectivity of this process are important synthetic considerations.
Bromination of Aromatic Systems
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of the starting material, 2-bromophenol, direct bromination of phenol can be employed. However, this reaction can sometimes lead to multiple bromination products due to the strong activating effect of the hydroxyl group. To achieve selective monobromination, milder brominating agents or specific reaction conditions may be necessary.
The bromination of pyridine rings is also a well-established process, although the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution than benzene (B151609). researchgate.net Electrophilic bromination of pyridine itself typically requires harsh conditions, such as high temperatures in the presence of oleum, and generally leads to substitution at the 3-position. researchgate.netresearchgate.net For substitution at the 2- or 4-positions, alternative strategies are often required, such as the bromination of pyridine N-oxides. researchgate.nettcichemicals.com The use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of an acid can also be effective for the bromination of certain pyridine derivatives. google.com
Regioselective Halogenation Strategies
Achieving the desired regiochemistry in halogenation reactions is paramount. For the synthesis of this compound, the bromine atom must be specifically at the 2-position of the phenoxy group. This is typically achieved by starting with the pre-functionalized 2-bromophenol.
In cases where the bromine is introduced at a later stage, regioselective halogenation methods are crucial. The directing effects of existing substituents on the aromatic ring play a significant role in determining the position of the incoming halogen. For example, hydroxyl and alkoxy groups are ortho-, para-directing activators.
For pyridine systems, regioselective functionalization can be challenging due to the intrinsic electronic properties of the ring. researchgate.net However, various strategies have been developed to control the position of substitution. The formation of pyridine N-oxides, for instance, activates the 2- and 4-positions towards electrophilic attack and subsequent functionalization. researchgate.netnih.gov The use of specific catalysts and reagents can also direct halogenation to a particular position on the pyridine ring. nih.gov For example, regioselective bromination of fused pyridine N-oxides has been achieved with high selectivity for the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source. tcichemicals.com
Construction of the Methylene (B1212753) Bridge
The methylene group (-CH₂-) linking the pyridyl and phenoxy moieties is another key structural element. Its introduction is typically accomplished through alkylation or condensation reactions.
Alkylation and Condensation Reactions
Alkylation reactions are a common method for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, an alkylation step is central to creating the ether linkage, as seen in the Williamson ether synthesis where an alkoxide alkylates an alkyl halide. masterorganicchemistry.com
Alternatively, the methylene bridge can be constructed by reacting a suitable pyridine derivative with a source of formaldehyde (B43269) or a related one-carbon electrophile, followed by further transformations. The functionalization of the 2-methyl group of 2-picoline (2-methylpyridine) is a common strategy. The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS) under radical conditions, to form 2-(bromomethyl)pyridine. chemicalbook.com This intermediate is then a prime substrate for nucleophilic substitution by the phenoxide of 2-bromophenol.
Another approach involves the direct alkylation of the pyridine ring. While direct C-H alkylation of pyridines can be challenging, several methods have been developed. For instance, the reaction of pyridine N-oxides with Grignard reagents can lead to the formation of 2-substituted pyridines. nih.gov More recent methods involve the use of photocatalysis for the site-selective functionalization of pyridinium (B92312) salts. acs.org
| Precursor 1 | Precursor 2 | Reagent | Product | Reaction Type |
| 2-Picoline | NBS, Radical Initiator | 2-(Bromomethyl)pyridine | Radical Halogenation | |
| 2-Bromophenol | 2-(Bromomethyl)pyridine | Base (e.g., K₂CO₃) | This compound | Nucleophilic Substitution |
| Pyridine N-oxide | Alkyl Grignard Reagent | Acetic Anhydride | 2-Alkylpyridine | Alkylation |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govbohrium.comtcichemicals.com While a direct one-pot synthesis of this compound via an MCR is not prominently described in the literature, the principles of MCRs can be applied to construct the core pyridine scaffold, which can then be further functionalized.
The synthesis of pyridine derivatives is often achieved through MCRs like the Hantzsch dihydropyridine (B1217469) synthesis or variations thereof, which typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia source. tcichemicals.com For instance, a four-component reaction involving an aromatic aldehyde, acetophenone, ethyl cyanoacetate, and ammonium acetate can yield highly substituted 2-pyridone derivatives under solvent-free conditions. sciencepub.net Similarly, polyfunctionalized pyridines can be synthesized through a one-pot MCR of arylidene malononitrile, various methylarylketones, and sodium ethoxide. ekb.eg These reactions build the pyridine ring system from acyclic precursors.
A hypothetical MCR strategy for a precursor to the target molecule could involve the reaction of 2-pyridinecarboxaldehyde, a suitable methylene-active compound, and an appropriate amine, followed by subsequent chemical transformations. However, the more direct and documented routes to structures like this compound rely on building the ether linkage onto a pre-formed pyridyl-methyl scaffold.
Metal-Catalyzed Coupling Reactions for Precursor and Derivative Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-O) bonds, which are essential for synthesizing the precursors and derivatives of this compound.
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of biaryl and aryl-ether linkages with high efficiency and functional group tolerance. nih.govlibretexts.org
The Suzuki-Miyaura coupling , which couples an organoboron species with an organic halide, is widely used for C-C bond formation. nih.govlibretexts.orgnih.gov This reaction can be used to synthesize biaryl derivatives of pyridine. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to produce novel pyridine derivatives in good yields. nih.gov While traditionally used for C-C bonds, innovative methods have expanded its use. A notable three-component "oxygenative" cross-coupling has been developed to synthesize diaryl ethers by formally inserting an oxygen atom between Suzuki-Miyaura coupling partners. acs.org This reaction couples an aryl (pseudo)halide with an arylboronic acid in the presence of an oxidant like N-methylmorpholine N-oxide (NMO), providing a complementary approach to traditional C-O cross-coupling methods. acs.org This could be applied to synthesize a derivative by coupling a substituted 2-(chloromethyl)pyridine with an arylboronic acid.
The Negishi coupling , which utilizes an organozinc reagent, is another powerful method for C-C bond formation and is particularly effective for preparing bipyridines and other heterocyclic compounds. rsc.orgnih.gov
The following table summarizes representative conditions for palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of pyridine derivatives.
| Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 | nih.gov |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 28 | nih.gov |
| 2-Arylpyridine | Arylmethyl amine | PdCl₂ (10) | TBHP (oxidant) | Chlorobenzene | Reflux | 85 | rsc.org |
| 1-Chloro-4-methoxybenzene | (4-Fluorophenyl)boronic acid | t-BuBrettPhos-Pd (2) | NMO (oxidant) | Toluene | 100 | 80 | acs.org |
Copper-catalyzed reactions, particularly the Ullmann condensation, are the classical and still highly relevant methods for the formation of aryl-oxygen bonds, the key linkage in this compound. wikipedia.orgorganic-chemistry.orgmagtech.com.cn
The traditional Ullmann condensation for ether synthesis involves the coupling of an aryl halide with an alcohol or phenol at high temperatures (often exceeding 200 °C) with stoichiometric amounts of copper. wikipedia.orgnih.gov The reaction typically requires polar, high-boiling solvents like DMF or nitrobenzene. The mechanism involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org
Modern advancements have led to the development of milder, more efficient ligand-accelerated copper-catalyzed etherification reactions. These improved protocols can often be performed at significantly lower temperatures and with catalytic amounts of copper. For instance, a robust method for the copper-catalyzed etherification of aryl bromides has been developed that proceeds at room temperature. nih.govnih.gov This system utilizes a specific N¹,N²-diarylbenzene-1,2-diamine ligand, which allows for the efficient coupling of various aryl and heteroaryl bromides with a range of alcohols, including those with acidic functional groups. nih.govnih.gov This method is directly applicable to the synthesis of this compound by coupling 2-(hydroxymethyl)pyridine with 2-bromophenol.
The use of copper oxide nanoparticles (CuO-NPs) has also emerged as an effective catalytic system for Ullmann-type C-O coupling reactions, allowing the synthesis of biaryl ethers from substituted phenols and aryl halides under relatively mild conditions (~100 °C in DMSO). mdpi.com
The table below outlines conditions for modern copper-catalyzed C-O bond forming reactions.
| Aryl Halide | Alcohol/Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoindazole | 2-Methoxyethanol | CuI (5) | Ligand L8 (10) | t-BuONa | Toluene | RT | 93 | nih.gov |
| 1-Bromo-4-nitrobenzene | Phenol | CuO-NPs (3) | - | KOH | DMAc | RT | 96 | mdpi.com |
| Iodobenzene | Phenol | Cu-NPs (10) | - | Cs₂CO₃ | DMF | 120 | 92 | mdpi.com |
| 2-Chlorobenzoic acid | Phenol | CuI (10) | Pyridine-2-aldoxime (20) | Cs₂CO₃ | H₂O | 100 | 90 | nih.gov |
Chemical Reactivity and Transformation Pathways of 2 2 Bromophenoxy Methyl Pyridine
Reactivity Associated with the Pyridine (B92270) Nitrogen Atom
The nitrogen atom of the pyridine ring is a key center of reactivity, influencing the molecule's properties and its interactions with other chemical species.
The lone pair of electrons on the pyridine nitrogen atom resides in an sp² hybrid orbital, making it available for bonding. libretexts.org This imparts basic and nucleophilic character to the molecule. As a base, it can react with acids to form pyridinium (B92312) salts. This protonation or complexation with a Lewis acid places a positive charge on the ring, which deactivates it towards electrophilic aromatic substitution. libretexts.org
Conversely, this positive charge enhances the ring's susceptibility to nucleophilic attack. Nucleophilic aromatic substitution on pyridine and its derivatives occurs preferentially at the 2- and 4-positions because the anionic intermediate formed during the reaction is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.comquora.com While the ether linkage at the 2-position of 2-((2-Bromophenoxy)methyl)pyridine complicates direct substitution at that site, the electronic principles governing its reactivity remain.
The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties of the heterocyclic ring. Pyridine N-oxides are valuable synthetic intermediates because they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.orgresearchgate.net
The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, for various transformations. For instance, palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides can occur with high selectivity for the 2-position. semanticscholar.orgresearchgate.net The resulting 2-arylpyridine N-oxides can then be deoxygenated to yield the substituted pyridine. semanticscholar.org Furthermore, the N-oxide can be activated by reagents like acetic anhydride (B1165640) or bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP), which facilitates the regioselective addition of nucleophiles, including amines, at the 2-position. umich.edustackexchange.com This enhanced reactivity provides a versatile pathway for introducing a wide array of functional groups onto the pyridine core. semanticscholar.org
Functionalization of the Methylene (B1212753) Bridge
The methylene (-CH₂-) group linking the pyridine and phenoxy moieties represents another potential site for chemical modification.
The methylene bridge is at a "benzylic" position relative to the pyridine ring. Benzylic C-H bonds are susceptible to functionalization through various chemical methods. rsc.org One approach involves deprotonation to form a benzylic carbanion. rsc.org The acidity of these protons can be enhanced by the coordination of an electrophilic transition metal complex to the π-system of the pyridine ring, which stabilizes the resulting anion. rsc.org This allows for subsequent reactions with a range of electrophiles.
While specific studies on the C-H activation of the methylene bridge in this compound are not prevalent, the principles of benzylic functionalization are well-established. rsc.orgrsc.org Dirhodium catalysts, for example, have been shown to be effective in promoting highly enantioselective and site-selective benzylic C-H functionalization. acs.org Such strategies offer a powerful tool for elaborating the structure of the molecule by forming new carbon-carbon or carbon-heteroatom bonds directly at this position.
Reactivity of the Bromine Substituent on the Phenoxy Moiety
The bromine atom on the phenoxy ring is a highly versatile functional group, serving as a key handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.
Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The bromine atom in this compound makes the molecule a suitable substrate for this transformation, enabling the introduction of various vinyl groups. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgmdpi.com
Interactive Table: Typical Conditions for the Heck Reaction
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Alkene | Styrene, n-Butyl acrylate | Coupling Partner |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center |
| Ligand | PPh₃, P(t-Bu)₃, NHC Ligands | Stabilizes catalyst |
| Base | K₂CO₃, Et₃N, NaOBuᵗ | Neutralizes HBr byproduct |
| Solvent | DMF, Dioxane, Toluene | Reaction medium |
Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, this reaction would replace the bromine atom with an alkynyl group, providing access to a wide range of acetylenic derivatives. Studies on similar substrates, such as 2-(2-bromophenoxy)acetates, have shown their utility in domino Sonogashira coupling reactions. organic-chemistry.org
Interactive Table: Typical Conditions for the Sonogashira Reaction
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling Partner |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst |
| Cu Co-catalyst | CuI | Activates the alkyne |
| Base | Et₃N, Piperidine, DBU | Base and solvent |
| Ligand | PPh₃, XPhos | Stabilizes Pd catalyst |
| Solvent | THF, DMF | Reaction medium |
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a highly general method for synthesizing aryl amines. researchgate.net The bromine atom of this compound can be substituted with a wide variety of amino groups using this protocol. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. wikipedia.orgnih.gov
Interactive Table: Typical Conditions for the Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Amine | Primary or Secondary Amines, Anilines | Nitrogen source |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center |
| Ligand | BINAP, XPhos, (1-Ad)₂P(O)H | Essential for catalyst turnover |
| Base | NaOBuᵗ, K₃PO₄, Cs₂CO₃ | Deprotonates amine/amide |
| Solvent | Toluene, Dioxane | Reaction medium |
Metalation and Lithiation Strategies
The structure of this compound offers two primary sites for metalation and lithiation: the pyridine ring, which can be deprotonated, and the bromophenyl ring, which can undergo metal-halogen exchange. The choice of organolithium reagent and reaction conditions dictates the regioselectivity of these transformations.
Directed ortho-metalation (DoM) on the pyridine ring is influenced by the coordinating ability of the pyridyl nitrogen. The use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), typically facilitates deprotonation at the C6 position due to the formation of a stable lithium aggregate near the nitrogen atom researchgate.net. However, deprotonation at the C3 position is also a possibility, particularly with different bases or under thermodynamic control arkat-usa.orgresearchgate.net.
Alternatively, a highly regioselective lithium-halogen exchange can be achieved on the bromophenyl moiety. arkat-usa.orgresearchgate.net Treatment with alkyllithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at low temperatures (typically -78 °C) results in the rapid replacement of the bromine atom with lithium. This pathway is often kinetically favored over deprotonation of the pyridine ring and generates a potent aryl lithium nucleophile, ready for reaction with a wide range of electrophiles.
| Strategy | Reagent | Primary Site of Reaction | Intermediate Formed | Potential Electrophiles |
| Directed Metalation | LDA, LTMP | C6-H on Pyridine Ring | 6-Lithio-2-((2-bromophenoxy)methyl)pyridine | Aldehydes, Ketones, CO2, Alkyl halides |
| Metal-Halogen Exchange | n-BuLi, t-BuLi | C-Br on Phenyl Ring | 2-((2-Lithiophenoxy)methyl)pyridine | Boronic esters, Silyl chlorides, DMF, Isocyanates |
Regioselective Functionalization of the Pyridine Ring
Achieving regioselective functionalization of the pyridine ring in this compound, particularly at positions other than the electronically favored C4 and C6, requires specialized methodologies.
Direct Carbon-Hydrogen Functionalization Methodologies (e.g., Meta-Functionalization)
Direct C-H functionalization has become a powerful tool for modifying heterocyclic cores, minimizing the need for pre-functionalized substrates. rsc.orgnih.gov For 2-substituted pyridines, achieving functionalization at the C5 position (meta- to the nitrogen) is a significant challenge due to the ring's inherent electronic properties. researchgate.netresearchgate.netunimi.it
Transition metal catalysis provides a robust solution. Iridium-catalyzed C-H borylation is a premier method for the meta-selective functionalization of pyridines. snnu.edu.cn Using catalysts like [Ir(cod)(OMe)]₂ with specific bipyridine ligands, the reaction is primarily governed by sterics, directing the borylation to the least hindered C-H bond, which in this case is the C5 position. snnu.edu.cnnih.gov The resulting boronate ester is a versatile intermediate for subsequent cross-coupling reactions. Other transition metals have also been employed for meta-functionalization, though less commonly for 2-substituted pyridines. For instance, ruthenium-based catalysts have been developed for meta-silylation. snnu.edu.cn
| Methodology | Catalyst/Reagent | Target Position | Product Type | Key Features |
| Iridium-Catalyzed Borylation | [Ir(cod)(OMe)]₂ / dtbpy | C5 (meta) | 5-Borylated Pyridine | High meta-selectivity, sterically controlled, versatile intermediate. snnu.edu.cnnih.gov |
| Ruthenium-Catalyzed Silylation | Ru Catalysts / Ligands | C5 (meta) | 5-Silylated Pyridine | Direct introduction of a silyl group. snnu.edu.cn |
| Palladium-Catalyzed Arylation | Pd(II) / Ligands | C3 or C5 | Arylated Pyridine | Often requires a directing group; less common for non-directed meta-arylation. researchgate.net |
Temporary Dearomatization and Re-Aromatization Routes
An alternative and increasingly popular strategy for circumventing the innate reactivity patterns of pyridines is through temporary dearomatization. nih.govresearchgate.net This approach transforms the electron-deficient pyridine ring into an electron-rich, non-aromatic intermediate, such as a dihydropyridine (B1217469), which exhibits different reactivity. researchgate.netrsc.org
The process typically involves the reduction of the pyridine ring, often through hydride addition or hydroboration. rsc.orgresearchgate.net The resulting electron-rich dienamine-like intermediate can then undergo highly regioselective functionalization with an electrophile, typically at the C5 position. The final step is re-aromatization, usually via oxidation, which restores the pyridine ring, now bearing a new substituent at the meta-position. researchgate.netnih.govresearchgate.net This multi-step sequence provides a powerful method for introducing a wide range of functional groups at a site that is difficult to access through direct C-H functionalization.
| Step | Process | Typical Reagents | Intermediate |
| 1. Dearomatization | Reduction of the pyridine ring | Hantzsch Ester, Boranes (e.g., HBpin) | Dihydropyridine |
| 2. Functionalization | Electrophilic addition | Alkyl halides, Aldehydes, Michael acceptors | Functionalized Dihydropyridine |
| 3. Re-aromatization | Oxidation | DDQ, Air, MnO₂ | meta-Functionalized Pyridine |
Lack of Published Research Hinders Detailed Analysis of this compound's Coordination Chemistry
Despite its availability from chemical suppliers, a thorough review of scientific literature reveals a significant gap in the documented coordination chemistry of the compound this compound. As a result, a detailed, evidence-based article on its specific interactions with transition metals, as outlined in the user's request, cannot be generated at this time. There is a notable absence of published studies detailing the synthesis, characterization, and ligand properties of its metal complexes.
While the fundamental principles of coordination chemistry allow for predictions of its behavior, the lack of empirical data prevents a scientifically rigorous discussion of its specific coordination modes, the properties of its transition metal complexes, and the influence of its unique structure on metal centers.
General principles of coordination chemistry suggest that this compound has the potential to act as a ligand for transition metals. The pyridine nitrogen atom possesses a lone pair of electrons, making it a primary donor site for coordination to a metal center. Furthermore, the presence of a phenoxy oxygen atom introduces the possibility of chelation, where the ligand could bind to a metal ion through both the nitrogen and oxygen atoms, forming a stable chelate ring. The nature of this chelation, and whether the ligand acts as a monodentate or bidentate donor, would depend on various factors including the metal ion, the solvent system, and the reaction conditions.
Hypothetically, complexes with transition metals such as palladium(II), copper(II), nickel(II), and zinc(II) could be synthesized. One would anticipate that with palladium(II), square planar complexes might be formed, a common geometry for this metal ion. Copper(II) complexes could exhibit a range of geometries, including square planar or distorted octahedral, often influenced by the Jahn-Teller effect. Nickel(II) could form square planar or octahedral complexes, and zinc(II), with its d10 electronic configuration, would likely form tetrahedral or octahedral complexes.
However, without experimental evidence, any discussion of bond lengths, bond angles, spectroscopic data (such as IR or NMR shifts upon coordination), or the electronic and steric influence of the 2-bromophenoxy group on the metal center's characteristics would be purely speculative. The creation of data tables, a key requirement of the requested article, is therefore not possible.
Coordination Chemistry and Ligand Properties of 2 2 Bromophenoxy Methyl Pyridine
Influence of Ligand Design on Metal Center Characteristics
Electronic and Steric Effects of the Bromophenoxy-Methylpyridine Framework
The coordination chemistry of 2-((2-Bromophenoxy)methyl)pyridine is fundamentally governed by the intricate interplay of electronic and steric effects originating from its unique molecular structure. This ligand features a pyridine (B92270) ring, which provides a primary nitrogen donor site for coordination to a metal center, and a (2-bromophenoxy)methyl substituent at the 2-position, which significantly modulates its coordinating properties.
Steric Effects: The steric profile of this compound is dominated by the bulky (2-bromophenoxy)methyl group. Its placement at the ortho position relative to the coordinating nitrogen atom creates significant steric hindrance around the metal center. This steric bulk can influence the accessibility of the metal ion, potentially limiting the number of ligands that can be accommodated in the coordination sphere. The flexibility of the ether linkage allows the bromophenoxy group to adopt various conformations, which can either block or open up coordination sites. The steric properties of substituents on a ligand can have a pronounced effect on the electronic properties of the resulting metal complexes. rsc.org The final arrangement of ligands around a metal center is often determined by the interplay of steric and electronic effects. nih.gov
Impact on Coordination Geometries and Complex Stability
The combined electronic and steric characteristics of this compound have a profound impact on the coordination geometries and thermodynamic stabilities of the metal complexes it forms.
Impact on Complex Stability: The stability of metal complexes with this compound is a function of both electronic and steric factors. The electronic effects tune the basicity of the pyridine nitrogen, which in turn influences the strength of the metal-nitrogen bond. Generally, an increase in the basicity of the pyridine ligand leads to increased complex stability. researchgate.net However, the steric hindrance from the bulky substituent can introduce strain, potentially destabilizing the complex. Conversely, this same steric bulk can also provide a "protective" kinetic barrier, slowing down ligand exchange reactions and thereby increasing the kinetic stability of the complex. Studies on related systems have shown that modifications to the pyridine moiety can be used to tune the reactivity of the ligand and the redox activity of the chelated metal. nih.gov
Representative Data
| Metal Complex | M-N Bond Length (Å) | N-M-N Bond Angle (°) | Key Spectroscopic Data | Reference |
| [Fe(L1)Cl2] | 2.215(3) | 88.9(1) | UV-vis λmax = 450 nm | nih.gov |
| [Fe(L6)Cl2] | 2.208(2) | 89.2(1) | UV-vis λmax = 480 nm | nih.gov |
| [Pd(4-X-py)2Cl2] | Varied with X | Varied with X | 1H NMR shifts correlate with pKa | acs.org |
| [Re(L)(CO)3Br] | Varied with L | N/A | IR ν(CO) bands shift with L | researchgate.net |
Note: L1 and L6 represent different electronically substituted pyridinophane ligands. 'X' in 4-X-py represents various substituents. This table is for illustrative purposes to show how ligand modifications affect complex properties.
Catalytic Applications and Roles in Homogeneous and Heterogeneous Catalysis
2-((2-Bromophenoxy)methyl)pyridine as a Ligand in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on precisely designed ligands to control the activity and selectivity of a metallic center. Pyridine-based ligands are prized for their electronic and steric tunability.
Promotion of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
There is no specific data available in the reviewed literature that details the use of This compound as a ligand for promoting carbon-carbon or carbon-heteroatom bond-forming reactions.
In broader contexts, palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions to form C-C bonds. nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com Similarly, copper complexes with pyridine-containing ligands have been explored for various catalytic applications, including oxidation reactions and atom transfer radical polymerization. researchgate.netnih.govnih.gov However, none of the retrieved studies specifically employ or mention This compound .
The presence of a bromine atom on the phenoxy ring could potentially allow this molecule to act as both a ligand (via the pyridine (B92270) nitrogen) and a substrate in cross-coupling reactions, a dual role that has been explored with other functionalized ligands. The ether linkage also introduces a degree of flexibility that could influence the coordination geometry and, consequently, the catalytic behavior of a metal complex. However, without experimental studies, any discussion of its potential in these reactions remains speculative.
Mechanistic Investigations of Catalytic Cycles
Consistent with the lack of reported applications, there are no mechanistic investigations into catalytic cycles involving This compound . Mechanistic studies are crucial for understanding how a catalyst functions and for designing improved catalytic systems. Such studies typically involve identifying catalyst resting states, determining rate-limiting steps, and characterizing key intermediates. The absence of any catalytic data for this specific ligand means that no such mechanistic work has been published.
Exploration of Heterogeneous Catalysis with Supported Pyridine Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.
There is no available research describing the exploration of heterogeneous catalytic systems based on supported This compound . The development of such a catalyst would first require the establishment of its activity in a homogeneous system, which, as noted, has not been reported. In principle, if the ligand were found to be effective, it could be anchored to a solid support, such as silica, polymers, or metal-organic frameworks (MOFs), through modification of the pyridine or phenyl rings. This would be a subsequent step following the currently absent foundational research into its basic catalytic properties.
Theoretical and Computational Studies on 2 2 Bromophenoxy Methyl Pyridine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular properties by solving approximations of the Schrödinger equation.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational method that has proven to be highly effective for predicting the geometric and electronic properties of organic molecules. By utilizing functionals that relate the electron density to the energy of the system, DFT can accurately determine the optimized molecular structure, including bond lengths and angles.
Below is a hypothetical table of selected optimized geometrical parameters for 2-((2-Bromophenoxy)methyl)pyridine, based on typical values from DFT studies of similar brominated pyridine (B92270) compounds. researchgate.netresearchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Br | 1.90 |
| C-O (ether) | 1.37 | |
| O-CH2 | 1.43 | |
| CH2-C (pyridine) | 1.51 | |
| C-N (pyridine) | 1.34 | |
| Bond Angle (°) | C-O-C | 118.5 |
| O-CH2-C | 109.8 | |
| Br-C-C | 120.2 | |
| C-N-C (pyridine) | 117.0 |
Note: These values are illustrative and based on computational studies of analogous molecules. Specific experimental or calculated values for this compound may vary.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. In computational studies of pyridine derivatives, the distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net For this compound, it is expected that the HOMO would be distributed over the electron-rich phenoxy and pyridine rings, while the LUMO would also be located on the pyridine ring system. researchgate.net
The energy of the HOMO-LUMO gap can be calculated using DFT methods. For related pyridine derivatives, these values have been determined, providing a reference for the expected electronic behavior of the title compound. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and based on computational studies of analogous molecules. Specific calculated values for this compound may vary.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.org The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net
For this compound, an MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. researchgate.netvaia.com This region would be the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl bridge and the aromatic rings would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The bromine atom would also influence the electrostatic potential of the phenyl ring.
Reactivity Indices and Prediction of Reaction Energetics
Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. Softness is the reciprocal of hardness and indicates a molecule's polarizability.
These parameters can be calculated from the energies of the HOMO and LUMO. While specific calculations for this compound are not available in the literature reviewed, studies on similar molecules demonstrate the utility of these indices in predicting reactivity. mdpi.com For instance, a molecule with high electronegativity and softness would be expected to be highly reactive. Furthermore, computational methods can be employed to predict the energetics of potential reactions, such as transition states and reaction barriers, providing valuable insights into reaction mechanisms.
Spectroscopic Property Simulations (e.g., Vibrational Frequencies, Electronic Transitions)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT calculations can be used to simulate vibrational spectra (infrared and Raman) and electronic spectra (UV-Vis).
Simulated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. For pyridine derivatives, characteristic stretching and bending vibrations for the C-H, C-N, C-O, and C-Br bonds can be calculated. researchgate.netjocpr.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. These calculations provide information about the nature of the electronic excitations, such as π→π* or n→π* transitions, and can help to interpret the experimental spectrum.
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Phenyl/Pyridine Ring | 3050 - 3100 |
| C-H Stretch (Aliphatic) | -CH₂- | 2920 - 2980 |
| C=N Stretch | Pyridine Ring | 1580 - 1620 |
| C=C Stretch | Phenyl/Pyridine Ring | 1450 - 1600 |
| C-O-C Stretch (Asymmetric) | Ether | 1240 - 1280 |
| C-Br Stretch | Bromophenyl | 550 - 650 |
Note: These values are illustrative and based on computational studies of analogous molecules. Specific experimental or calculated values for this compound may vary and are typically scaled by a factor to correct for anharmonicity and other computational approximations. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 2 Bromophenoxy Methyl Pyridine and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR, ¹³C NMR, and 2D NMR Techniques
¹H NMR Spectroscopy: The proton NMR spectrum of 2-((2-Bromophenoxy)methyl)pyridine would be expected to show distinct signals for each unique proton in the molecule. The protons on the pyridine (B92270) ring would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the methyl-ether substituent. The methylene (B1212753) protons (-CH₂-) of the bridge would likely appear as a singlet around δ 5.0-5.5 ppm, shifted downfield due to the deshielding effects of the adjacent oxygen and pyridine ring. The protons on the bromophenoxy ring would also resonate in the aromatic region (δ 6.8-7.6 ppm), with their multiplicity determined by coupling to adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal. The pyridine carbons would be observed in the range of δ 120-150 ppm, with the carbon adjacent to the nitrogen appearing at a lower field. The carbon of the methylene bridge would be expected around δ 70 ppm. The carbons of the bromophenoxy group would also appear in the aromatic region (δ 110-160 ppm), with the carbon atom bonded to the bromine atom showing a characteristic chemical shift.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine and bromophenoxy rings. An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, definitively linking the proton and carbon skeletons. HMBC (Heteronuclear Multiple Bond Correlation) would further reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the pyridine ring, the methylene bridge, and the phenoxy group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.
Expected FT-IR Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (-CH₂-) | 2950-2850 |
| C=N and C=C Ring Stretching (Pyridine) | 1600-1450 |
| Aromatic C=C Stretching (Benzene) | 1600-1450 |
| C-O-C Asymmetric Stretch (Ether) | 1275-1200 |
| C-O-C Symmetric Stretch (Ether) | 1075-1020 |
Upon complexation with a metal ion, shifts in the pyridine ring vibrations would be expected, indicating coordination of the pyridine nitrogen to the metal center.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₂H₁₀BrNO), the expected exact mass can be calculated. The presence of bromine would be evident from a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Hypothetical HRMS Data:
| Ion | Calculated m/z |
|---|---|
| [C₁₂H₁₀⁷⁹BrNO + H]⁺ | 263.9973 |
Observing these ions with high mass accuracy would confirm the molecular formula of the compound.
Single Crystal X-ray Diffraction Analysis
While specific experimental data for this compound remains elusive in the public domain, the application of these standard analytical techniques would be essential for its full and unambiguous characterization.
Structure Property Relationships and Rational Derivative Design
Correlating Structural Modifications with Chemical Reactivity Profiles
The reactivity of 2-((2-Bromophenoxy)methyl)pyridine is primarily dictated by the electronic and steric characteristics of its three key components: the pyridine (B92270) ring, the bromophenoxy group, and the ether linkage. Modifications to any of these parts can significantly alter the molecule's reactivity profile.
The pyridine nitrogen atom, with its lone pair of electrons, is a primary site for coordination with metal ions and can also act as a Brønsted-Lowry base. The basicity of this nitrogen is influenced by substituents on the pyridine ring. The introduction of electron-donating groups would be expected to increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups would decrease its basicity.
The bromine atom on the phenoxy ring is another key functional group. It can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. The reactivity of the C-Br bond is influenced by the electronic environment of the phenyl ring.
The ether linkage, while generally stable, can be cleaved under harsh conditions. The flexibility of the methylene (B1212753) bridge allows the pyridine and phenoxy rings to adopt various spatial orientations, which is a critical factor in its coordination behavior.
| Structural Modification | Predicted Effect on Reactivity | Potential Reactions |
| Substitution on the pyridine ring | Alters the basicity and nucleophilicity of the pyridine nitrogen. | Coordination with metal ions, quaternization reactions. |
| Replacement of the bromine atom | Introduces new functional groups on the phenoxy ring. | Suzuki, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. |
| Modification of the methylene bridge | Affects the flexibility and spatial orientation of the aromatic rings. | Ring-closing metathesis (if unsaturated), conformational changes affecting coordination. |
This table provides a predictive overview of how structural changes to this compound could influence its chemical reactivity, based on established principles of organic chemistry.
Elucidating Ligand Electronic and Steric Parameters Influencing Coordination Behavior
As a ligand, this compound can coordinate to metal centers through the nitrogen atom of the pyridine ring and potentially through the oxygen atom of the ether linkage, acting as a bidentate N,O-donor. The coordination behavior is a delicate balance of electronic and steric factors.
Electronic Parameters: The electron-donating ability of the pyridine nitrogen is a crucial electronic parameter. The presence of the electron-withdrawing bromophenoxy group, transmitted through the ether linkage, can modulate the electron density on the pyridine nitrogen. Computational studies on similar pyridine-ether ligands have shown that the nature of the substituent on the phenoxy ring has a discernible, albeit modest, effect on the electronic properties of the pyridine nitrogen.
Research on analogous pyridinophane macrocycles has demonstrated that modifications to the pyridine ring, such as the introduction of substituents at the 4-position, can tune the electronic properties and, consequently, the reactivity of the corresponding metal complexes. tcu.edutcu.edu For instance, electron-withdrawing groups on the pyridine can enhance the catalytic activity of copper(II) complexes in superoxide (B77818) dismutase mimicry. tcu.edu
| Parameter | Influencing Factors | Impact on Coordination |
| Electronic | Substituents on the pyridine and phenoxy rings. | Modulates the strength of the metal-ligand bond. |
| Steric | Bulk of the substituents, flexibility of the methylene bridge. | Dictates the coordination geometry and the accessibility of the metal center. |
| Chelate Ring Size | Number of atoms in the bridge between the N and O donors. | Affects the stability of the metal complex (e.g., 5- or 6-membered rings are generally favored). |
This interactive table outlines the key electronic and steric parameters of this compound as a ligand and their influence on its coordination with metal ions.
Principles for Designing Novel Derivatives with Tailored Chemical Functionality
The rational design of novel derivatives of this compound with specific functionalities hinges on a clear understanding of the structure-property relationships discussed above. The modular nature of the molecule allows for systematic modifications to fine-tune its properties.
For Catalysis: To design a derivative for a specific catalytic application, one might focus on modifying the steric and electronic environment around the coordinated metal center. For example, introducing chiral centers into the molecule could lead to ligands for asymmetric catalysis. nih.govresearchgate.net The development of chiral pyridine-derived ligands has been a significant area of research, with applications in a variety of enantioselective transformations. nih.govresearchgate.net By replacing the bromine atom with other functional groups, it is possible to create hemilabile ligands, where one donor atom can dissociate and re-associate during a catalytic cycle, which can be beneficial for certain reactions. researchgate.net
For Materials Science: For applications in materials science, such as the development of luminescent materials or metal-organic frameworks (MOFs), the focus might be on creating derivatives that can self-assemble into well-defined supramolecular structures. The introduction of hydrogen-bonding motifs or increasing the rigidity of the molecule could facilitate the formation of ordered assemblies. The photophysical properties of metal complexes are highly dependent on the ligand environment, and systematic variation of substituents on the this compound scaffold would allow for the tuning of emission wavelengths and quantum yields. nih.gov
Key Design Principles:
Modularity: Treat the pyridine, phenoxy, and linker components as independent modules that can be systematically varied.
Electronic Tuning: Utilize electron-donating and electron-withdrawing groups to fine-tune the electronic properties of the ligand and the coordinated metal center.
Steric Control: Introduce bulky groups to control the coordination geometry and create specific binding pockets.
Functionalization: Employ cross-coupling reactions and other synthetic transformations to introduce new functional groups for specific applications.
By applying these principles, it is possible to rationally design and synthesize a diverse library of this compound derivatives with a wide range of tailored chemical functionalities.
Conclusion and Future Research Trajectories
Synthesis of Key Research Findings and Methodological Advancements for 2-((2-Bromophenoxy)methyl)pyridine
This compound is a heterocyclic building block characterized by a pyridine (B92270) ring linked to a 2-bromophenoxy group via a methylene (B1212753) ether bridge. bldpharm.comchemspider.com Its structure is foundational for creating more complex molecules. The synthesis of this compound and its analogs typically involves the coupling of a pyridine-containing fragment with a bromophenoxy component.
A common synthetic strategy is the Williamson ether synthesis. This method involves reacting the sodium or potassium salt of 2-bromophenol (B46759) with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372). The reaction of 2-(bromomethyl)pyridine hydrobromide with a slight excess of potassium carbonate in dry acetone (B3395972) at room temperature can yield the desired ether linkage. chemicalbook.com This approach is straightforward and utilizes readily available starting materials.
Methodological advancements in the synthesis of related bromopyridine compounds often focus on improving yield, reducing reaction times, and employing milder conditions. For instance, the synthesis of 2-bromopyridine (B144113) itself can be achieved through various methods, including the diazotization of 2-aminopyridine (B139424) followed by bromination. orgsyn.orgwikipedia.org More recent developments in organic synthesis, such as flow chemistry, are being applied to produce substituted pyridines with high efficiency and selectivity, which could be adapted for the synthesis of precursors to this compound. researchgate.net
The table below summarizes a generalized synthetic approach for compounds structurally related to this compound, highlighting the versatility of bromopyridine derivatives in synthetic chemistry.
Table 1: Synthesis of Bromopyridine Derivatives
| Product | Starting Materials | Reagents and Conditions | Yield (%) |
|---|---|---|---|
| 2-Bromopyridine | 2-Aminopyridine | 48% HBr, Bromine, Sodium Nitrite, 0°C | 86-92 |
| 2-(2-Bromophenyl)pyridine | 2-Bromobenzenamine, Pyridine | Conc. HCl, Sodium Nitrite, 80°C | - |
Data adapted from various sources. orgsyn.orgprepchem.comgoogle.com
Prospective Directions for Synthetic Organic Chemistry Research
The unique arrangement of a pyridine ring, an ether linkage, and a bromo-substituted benzene (B151609) ring in this compound opens up several avenues for future research in synthetic organic chemistry.
Ligand Development for Catalysis: The nitrogen atom of the pyridine ring and the oxygen of the ether group can act as a bidentate ligand for various transition metals. Future research could explore the synthesis of novel catalysts for cross-coupling reactions, asymmetric synthesis, and other important organic transformations. chemscene.com The presence of the bromo-substituent provides a handle for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties.
Scaffold for Complex Molecule Synthesis: This compound serves as a valuable building block for the synthesis of more elaborate molecular architectures. bldpharm.combldpharm.com The bromine atom is particularly useful as it can be readily converted into other functional groups or used in cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds. This allows for the construction of complex molecules that could be screened for biological activity or used in materials science.
Development of Novel Heterocyclic Systems: The core structure of this compound can be modified to create new heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of novel tricyclic compounds with interesting three-dimensional structures. Research in this area could expand the library of available heterocyclic scaffolds for various applications.
Potential Contributions to Advanced Chemical Materials and Reagents
The structural features of this compound suggest its potential utility in the development of advanced chemical materials and specialized reagents.
Monomers for Functional Polymers: The pyridine and bromophenyl groups can be functionalized to introduce polymerizable groups. This would allow for the incorporation of this unit into polymers, potentially imparting properties such as thermal stability, flame retardancy (due to the bromine atom), or metal-coordinating abilities. Such polymers could find applications in coatings, membranes, or as smart materials.
Organic Light-Emitting Diodes (OLEDs) and Molecular Electronics: Pyridine-containing compounds are often investigated for their potential use in electronic materials. bldpharm.combldpharm.com The electronic properties of this compound and its derivatives could be tailored through further synthesis to create materials for use in OLEDs, organic field-effect transistors (OFETs), or as components of molecular wires.
Reagents for Chemical Biology: The ability of the pyridine moiety to coordinate with metal ions, combined with the lipophilicity imparted by the bromophenoxy group, makes this scaffold interesting for applications in chemical biology. chemscene.com Derivatives could be designed as fluorescent probes for specific metal ions or as building blocks for creating molecules that interact with biological targets. chemscene.com The bromo-substituent also allows for the attachment of reporter groups or other functionalities.
Q & A
Q. What are the common synthetic routes for 2-((2-bromophenoxy)methyl)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted methods using palladium catalysts enable efficient bromophenoxy group introduction, achieving yields >90% under controlled conditions (e.g., 6.73 mmol substrate, 2–4 hours at 80–100°C) . Optimization focuses on solvent selection (e.g., DMSO or methanol), catalyst loading (0.5–2 mol%), and stoichiometric ratios of bromophenol derivatives to pyridine precursors. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR identify regiochemistry and confirm substitution patterns. For example, aromatic protons appear as doublets (δ 7.2–8.0 ppm, Hz) in DMSO-d₆ .
- LCMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ = 343.0 for brominated derivatives) .
- X-ray crystallography : Resolves crystal packing and hydrogen bonding (e.g., O–H⋯N interactions with Å) in co-crystals .
Q. How should researchers handle safety risks associated with this compound?
Critical precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact (P280, P262) .
- Ventilation : Use fume hoods to mitigate inhalation risks (P271) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .
Advanced Research Questions
Q. How can regioselectivity challenges in bromophenoxy-methylpyridine synthesis be addressed?
Regioselectivity depends on steric and electronic factors. For example, bulky substituents on pyridine direct bromophenoxy groups to the less hindered position. Computational modeling (DFT) predicts favorable transition states, while kinetic studies using stopped-flow NMR monitor intermediate formation . Adjusting reaction temperature (lower temps favor kinetic products) and using directing groups (e.g., –NO₂) can enhance selectivity .
Q. What contradictions exist in reported crystal structure data, and how can they be resolved?
Discrepancies in dihedral angles (e.g., 25.4° vs. 72.9° for carboxylic acid/pyridine planes) may arise from varying crystallization solvents (methanol vs. DMF). High-resolution X-ray data (R-factor < 0.06) and hydrogen-bond restraint refinement (O–H = 0.84 ± 0.01 Å) improve accuracy . Polarized microscopy and DSC further validate polymorphic forms .
Q. What methodologies are effective for studying hydrogen-bonding networks in co-crystals of this compound?
- Single-crystal XRD : Identifies O–H⋯N bonds (2.7–3.0 Å) and π-π stacking (3.5–4.0 Å interplanar distances) .
- IR spectroscopy : Stretching frequencies (e.g., 3200–3400 cm⁻¹ for O–H) confirm hydrogen bonding .
- DFT calculations : Simulate interaction energies (e.g., −15 to −25 kJ/mol for dimeric aggregates) .
Q. How can catalytic systems be optimized for coupling reactions involving this compound?
Nickel or palladium catalysts (e.g., NiCl₂(dppe)) in THF at 60°C achieve >80% yield in Suzuki-Miyaura couplings. Ligand screening (e.g., bipyridines vs. phosphines) enhances turnover frequency. In situ XAFS monitors metal center coordination to prevent deactivation .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
